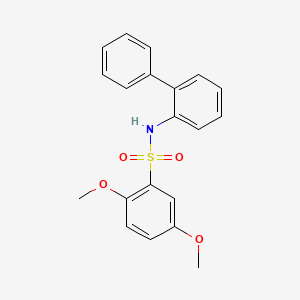
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide, also known as TFB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TFB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide has also been reported to inhibit the activity of bacterial enzymes involved in the biosynthesis of folate, which is essential for the growth and survival of bacteria.
Biochemical and Physiological Effects
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide has been shown to exhibit biochemical and physiological effects, including inhibition of cancer cell growth, antimicrobial activity, and inhibition of enzyme activity. However, the exact biochemical and physiological effects of N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide are not fully understood, and further studies are needed to elucidate its mechanism of action and potential applications.
实验室实验的优点和局限性
One of the advantages of using N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide in lab experiments is its availability and ease of synthesis. N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide has been synthesized using different methods, and it is readily available for use in various experiments. However, one of the limitations of using N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safe dosage and potential side effects of N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide.
未来方向
For research on N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide include further studies on its mechanism of action, potential applications in drug discovery, and development of novel materials using N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide as a building block. Additionally, studies on the safe dosage and potential side effects of N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide are needed to determine its potential as a therapeutic agent.
合成方法
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide has been synthesized using different methods, including the reaction of 4-(trifluoromethylsulfanyl)benzoic acid with N-(1,3-dihydroxy-2-methylpropyl)amine in the presence of a coupling agent. Another method involves the reaction of 4-(trifluoromethylsulfanyl)benzoic acid with N-(1,3-dihydroxy-2-methylpropyl)amine hydrochloride in the presence of a base. Both methods have been reported to yield N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide in good yields.
科学研究应用
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been reported to have antimicrobial activity against various bacterial strains. In material science, N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In analytical chemistry, N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide has been used as a derivatizing agent for the determination of various compounds, including amino acids and peptides.
属性
IUPAC Name |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-4-(trifluoromethylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c1-11(6-17,7-18)16-10(19)8-2-4-9(5-3-8)20-12(13,14)15/h2-5,17-18H,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPOYSFQUJVASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)C1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)


![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![1-Benzofuran-2-yl-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627705.png)
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7627708.png)
![4-N-benzyl-6-N-ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627718.png)